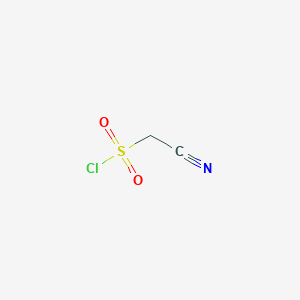
N-(4-(2-((2-クロロピリジン-3-イル)アミノ)-2-オキソエチル)チアゾール-2-イル)-4-フルオロベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry . This compound is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities .
科学的研究の応用
抗菌活性
この化合物の合成誘導体は、グラム陽性菌およびグラム陰性菌種ならびに真菌株に対する抗菌活性を評価されています。 結果は、特定の誘導体が有望な抗菌特性を示すことを示しています 。チアゾール誘導体は、この化合物も含めて、細菌脂質生合成を阻害したり、他のメカニズムを用いて微生物感染症と闘ったりすることがあります。
抗がんの可能性
がんは依然として世界的な健康上の大きな課題であり、新しい治療薬が緊急に必要とされています。チアゾール誘導体は、抗腫瘍活性について検討されてきました。特に、この構造から誘導された化合物は、エストロゲン受容体陽性ヒト乳がん細胞(MCF7)に対してスクリーニングされました。 その中で、誘導体d6およびd7は、最も強力な抗がん効果を示しました 。これらの知見は、この化合物が、がん治療における合理的な創薬のためのリード候補になり得ることを示唆しています。
薬物耐性軽減
抗菌薬および抗がん剤耐性の台頭により、独自の作用機序を持つ新しい分子を発見する必要性が高まっています。チアゾール系化合物は、問題となっている化合物も含め、薬剤耐性病原菌やがん細胞と闘う機会を提供します。 薬理学的活性を理解することで、研究者は耐性を克服するための戦略を開発できます .
学際的なアプローチ
がん治療の複雑さを考えると、学際的な科学的アプローチが不可欠です。研究者は、チアゾール誘導体が、がんに関連するさまざまな課題に対処する可能性を探っています。 これらのアプローチには、薬化学、薬理学、分子生物学など、さまざまな分野からの知識を組み合わせることで、治療効果を高めることが含まれます .
抗炎症特性
この特定の化合物については直接研究されていませんが、チアゾール核は抗炎症作用と関連付けられています。 他のチアゾール誘導体は、抗炎症作用を示しており、このクラスの化合物はさらなる調査に適しています .
抗菌および抗真菌用途
チアゾール誘導体は、抗菌および抗真菌特性について研究されてきました。正確な作用機序は異なる可能性がありますが、これらの化合物は細菌の増殖と真菌の増殖を阻害する可能性があります。 研究者は、特定の病原体に対する有効性を引き続き探求しています .
要約すると、N-(4-(2-((2-クロロピリジン-3-イル)アミノ)-2-オキソエチル)チアゾール-2-イル)-4-フルオロベンゾアミドは、抗菌、抗がん、および学際的な研究において有望です。 そのユニークな構造と潜在的な作用機序は、創薬および疾患管理におけるさらなる探索のためのエキサイティングな候補となっています 。さらに具体的な質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!😊
将来の方向性
The future directions for research on this compound could include further investigation into its potential biological activities, as well as exploration of its synthesis, chemical properties, and mechanism of action. The development of new drugs that can decrease drug resistance and reduce unpleasant side effects is a major challenge of this century . Therefore, investigating small molecule antitumor agents, such as this compound, is highly desirable .
作用機序
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
Given that 2-aminothiazole derivatives have been used in the development of anticancer drugs , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Given that 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , it can be inferred that this compound may result in the inhibition of cancer cell proliferation.
特性
IUPAC Name |
N-[4-[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S/c18-15-13(2-1-7-20-15)22-14(24)8-12-9-26-17(21-12)23-16(25)10-3-5-11(19)6-4-10/h1-7,9H,8H2,(H,22,24)(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVLCEJAKDTTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
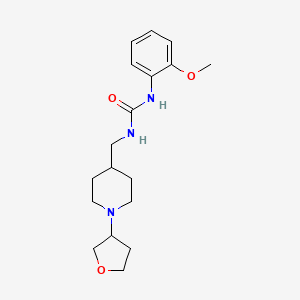
![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)

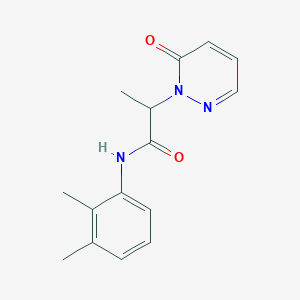

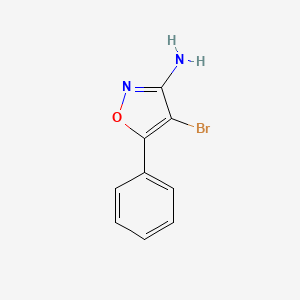

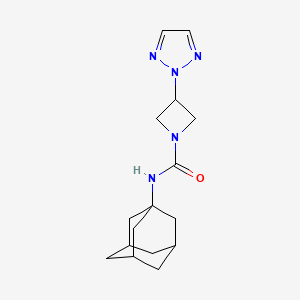
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide](/img/structure/B2407654.png)
![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2407655.png)
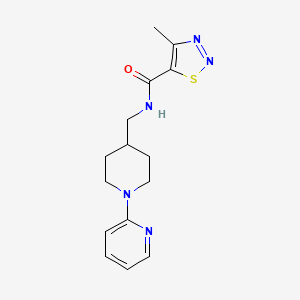
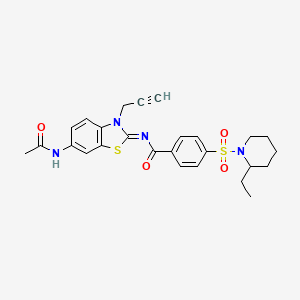
![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)
